rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
CAS No.: 1426228-54-7
Cat. No.: VC11634444
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426228-54-7 |
|---|---|
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | (1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1 |
| Standard InChI Key | XYZJHPPIFVPLFP-PHDIDXHHSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=CC=CO2 |
| Canonical SMILES | C1C(C1C(=O)O)C2=CC=CO2 |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a cyclopropane ring fused to a furan heterocycle, with a carboxylic acid group at the 1-position of the cyclopropane (Figure 1). The rac designation indicates a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. The cyclopropane ring introduces significant ring strain, which influences both its reactivity and stability. The furan ring contributes electron-rich properties, enabling participation in cycloaddition and electrophilic substitution reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1426228-54-7 |
| Molecular Formula | |
| Molecular Weight | 152.15 g/mol |
| Purity (Commercial) | 95% |
| Solubility | Moderate in polar solvents |
Synthesis and Characterization
Enantioselective Cyclopropanation
The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid typically involves enantioselective cyclopropanation of furan derivatives. A prominent method utilizes copper(I) complexes with chiral bis(oxazoline) (box) ligands to catalyze the reaction between furan-2-carboxylates and diazo compounds (Scheme 1) . For example, methyl furan-2-carboxylate reacts with ethyl diazoacetate in the presence of a Cu(I)-box catalyst to yield the cyclopropanated product with high enantiomeric excess (ee > 90%) .
Table 2: Representative Synthesis Conditions
| Catalyst | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Cu(I)-(S,S)-Ph-box | 78 | 92 |
| Cu(I)-(R,R)-Ph-box | 82 | 94 |
Characterization Techniques
The compound is characterized using spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR): NMR reveals distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and furan aromatic protons (δ 6.2–7.4 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band at ~1700 cm confirms the carboxylic acid group .
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Mass Spectrometry (MS): The molecular ion peak at m/z 152.15 corresponds to the molecular weight.
Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or thermal conditions. For instance, treatment with HCl in methanol generates γ-butyrolactone derivatives via lactonization (Scheme 2) . This reactivity is exploited in natural product synthesis, such as the preparation of paraconic acids .
Cycloaddition Reactions
The furan moiety participates in [5+2] cycloadditions with dienophiles (e.g., maleimides), forming seven-membered rings. These reactions proceed via a transient 1,5-dipole intermediate (Figure 2) .
Applications in Organic Synthesis
Natural Product Synthesis
The compound serves as a key intermediate in synthesizing γ-butyrolactone-containing natural products, such as roccellaric acid and arteludovicinolide A . Its stereochemical integrity enables the construction of complex chiral centers.
Pharmaceutical Intermediates
Cyclopropane derivatives are valued in drug discovery for their metabolic stability and conformational rigidity. rac-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid has been explored as a precursor to metabotropic glutamate (mGlu) receptor agonists .
Current Research and Future Directions
Catalytic Asymmetric Synthesis
Recent advances focus on improving enantioselectivity and yield using earth-abundant metal catalysts (e.g., iron) .
Biological Activity Screening
Preliminary studies suggest anti-inflammatory potential, warranting further investigation into its pharmacokinetics and toxicity.
Material Science Applications
The compound’s rigid structure is being evaluated for use in liquid crystals and biodegradable polymers .
| Supplier | Purity (%) | Quantity Options |
|---|---|---|
| Anhorn Shop | 95 | 1 mg – 1 kg |
| AstaTech | 95 | 5 mg – 500 mg |
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